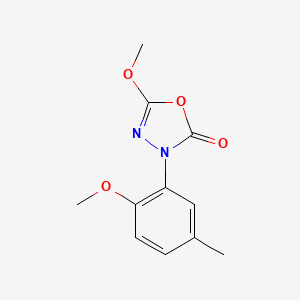

5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

98414-86-9 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

5-methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C11H12N2O4/c1-7-4-5-9(15-2)8(6-7)13-11(14)17-10(12-13)16-3/h4-6H,1-3H3 |

InChI Key |

YBKVFROFVRECHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=O)OC(=N2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxy-5-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various 1,3,4-oxadiazole derivatives that demonstrated antibacterial and antifungal activities against a range of pathogens. The specific compound, 5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, has shown promise in preliminary assays against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives is well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Studies have indicated that these compounds can reduce inflammation in experimental models, suggesting their utility as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer properties of oxadiazoles have been explored extensively. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The compound has been identified as a potential lead for developing novel anticancer agents due to its selective cytotoxicity against tumor cells while sparing normal cells .

Photoluminescent Materials

This compound exhibits photoluminescent properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation is attributed to its unique electronic structure, allowing it to be incorporated into polymer matrices for enhanced luminescence .

Polymer Blends

In materials science, the incorporation of oxadiazole compounds into polymer blends has been investigated for improving thermal stability and mechanical properties. The presence of this compound in polycarbonate matrices has shown improvements in thermal resistance and impact strength, making it a candidate for high-performance materials .

Case Studies

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence its binding affinity and selectivity towards enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, affecting its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The biological and physicochemical properties of oxadiazolone derivatives are highly dependent on substituent groups. Below is a detailed comparison with structurally related compounds:

Key Observations :

- Enzyme Inhibition : Unlike indole-containing analogs (), the absence of an indole moiety in the target compound suggests divergent biological targets, possibly favoring bacterial enzymes over mammalian antioxidant pathways.

- Substituent Bulk : Bulky groups (e.g., tert-butyl in Oxadiargyl) correlate with environmental persistence, whereas methoxy/methyl groups may optimize solubility for therapeutic use .

Physicochemical Properties

Key Observations :

- The target compound’s methoxy and methyl groups likely confer moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility for intracellular targets .

- Compared to FAAH inhibitors with polar substituents (e.g., pyridyl groups), the target compound may exhibit reduced solubility but enhanced blood-brain barrier penetration .

Mechanistic Insights and Molecular Interactions

Antimycobacterial Targets

- Cytochrome P450 Inhibition : Molecular modeling of 3,5-disubstituted oxadiazolones suggests binding to mycobacterial cytochrome P450 enzymes, critical for sterol biosynthesis. The target compound’s methoxy groups may hydrogen-bond with active-site residues, similar to derivatives with MIC values <10 µM .

- Biofilm Penetration : Analogous compounds with aryl substituents disrupt M. smegmatis biofilms, implying that the 2-methoxy-5-methylphenyl group could enhance biofilm interaction .

Enzyme Modulation

- FAAH Inhibition : In vivo studies of N-phenyl-substituted oxadiazolones show brain FAAH inhibition >50% at 30 mg/kg. The target compound’s 2-methoxy group may reduce steric hindrance compared to bulkier substituents, improving enzyme access .

- Keap1/Nrf2 Binding: Indole-containing oxadiazolones bind Keap1’s Kelch domain via π-π interactions.

Biological Activity

5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O3, with a molecular weight of 233.25 g/mol. The compound features a methoxy group and an oxadiazole ring, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, a series of 1,3,4-oxadiazoles exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Staphylococcus epidermidis |

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has been investigated using assays like DPPH and FRAP. Compounds with hydroxyl substituents demonstrated enhanced radical scavenging abilities due to resonance stabilization . For example, some derivatives showed FRAP values indicating strong antioxidant activity.

Table 2: Antioxidant Capacity of Selected Oxadiazole Compounds

| Compound | FRAP Value (µmol FeSO₄/g) |

|---|---|

| This compound | TBD |

| Compound C | 2207.25 |

| Compound D | 1538.9 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The oxadiazole core has been shown to engage with cellular nucleophiles and inhibit key enzymatic pathways .

Case Studies and Research Findings

- In Vivo Efficacy : In a study examining the effects of various oxadiazole derivatives on immune cells, certain compounds were able to enhance the proliferation of splenocytes in the presence of recombinant PD-1/PD-L1 . This suggests potential applications in immunotherapy.

- High Throughput Screening : A phenotypic screening approach identified several oxadiazole compounds as potent inhibitors of Rho/MRTF/SRF-mediated gene transcription . This pathway is crucial in cancer progression and metastasis.

Q & A

Q. What are the key synthetic methodologies for preparing 5-methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one?

The synthesis of oxadiazolone derivatives typically involves cyclization of hydrazide intermediates. A carbon dioxide route (CDR) enables efficient cyclization under basic conditions (e.g., NaOH in ethanol), yielding oxadiazolones in 89–97% purity. Hydrazides are first prepared by reacting acid chlorides with hydrazine monohydrate, followed by CO₂ treatment . For substituted aryl derivatives like the target compound, substituents (e.g., methoxy groups) are introduced via tailored hydrazide precursors, as demonstrated in analogous syntheses of MAO-B inhibitors . Optimization of reaction time, temperature, and base selection (e.g., K₂CO₃) is critical for minimizing side products.

Q. How is the compound characterized post-synthesis?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and confirm cyclization (e.g., oxadiazolone carbonyl signals at ~156 ppm in NMR) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and retention time comparison with standards .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺) validate molecular weight .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software refines crystallographic data (monoclinic systems, P2₁/c space group) .

Q. What are the primary biological targets of oxadiazolone derivatives?

Oxadiazolones exhibit affinity for enzymes like monoamine oxidase B (MAO-B) and melatonin receptors (MT1R/MT2R). For example, 5-aryl derivatives act as reversible MAO-B inhibitors with IC₅₀ values in the nanomolar range . The methoxy and aryl substituents enhance selectivity by interacting with hydrophobic enzyme pockets.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design for improved bioactivity?

SAR analysis of oxadiazolone MAO-B inhibitors reveals three binding motifs:

- Terminal aromatic group : Electron-withdrawing substituents (e.g., cyano) improve potency (e.g., IC₅₀ = 1.4 nM for a nitrile derivative) .

- Oxadiazolone core : Modifications to the 3-position (e.g., alkyl vs. aryl groups) influence enzyme kinetics (competitive vs. non-competitive inhibition) .

- Methoxy groups : Positional tuning (e.g., 5-methoxy) enhances receptor subtype selectivity (e.g., MT2R over MT1R) .

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations further predict substituent effects on binding free energy .

Q. How can contradictory pharmacological data (e.g., IC₅₀ variability) be resolved?

Discrepancies may arise from:

- Assay conditions : Enzyme source (e.g., rat vs. human MAO-B), substrate concentration, and incubation time affect IC₅₀. Standardize protocols using recombinant enzymes .

- Compound purity : Impurities from incomplete cyclization (e.g., residual hydrazides) skew results. Validate purity via HPLC and LC-MS .

- Kinetic mechanisms : Slow-binding inhibitors (e.g., Ki* = 0.7 nM) require extended equilibration periods for accurate IC₅₀ determination .

Q. What experimental approaches analyze the compound’s stability under varying pH conditions?

Stability studies in buffered aqueous systems (pH 3–9) monitor degradation via:

- LC-MS/MS : Quantify parent compound and metabolites (e.g., hydrolyzed oxadiazolone rings) .

- Half-life calculations : First-order kinetics determine persistence (e.g., oxadiargyl’s t₁/₂ = 7–14 days at pH 7) .

- pH-dependent degradation pathways : Acidic conditions favor ring-opening, while alkaline conditions stabilize the oxadiazolone core .

Q. How is the crystal structure determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) with SHELXTL software resolves:

- Dihedral angles : Between oxadiazolone and aryl rings (e.g., 65.84° in oxadiargyl), influencing steric interactions .

- Hydrogen bonding : Methoxy groups participate in C–H···O bonds, stabilizing crystal packing .

- Thermal parameters (B factors) : Assess positional disorder in the lattice .

Methodological Notes

- Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) for IC₅₀ and Hill coefficient calculations .

- Synthetic reproducibility : Pre-dry solvents (e.g., ethanol over molecular sieves) to avoid hydrolysis during cyclization .

- Safety protocols : Despite low acute toxicity (LD₅₀ > 1500 mg/kg in rats), handle methoxyaryl derivatives under fume hoods due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.